

Compound of Interest

Compound Name: Procaterol hydrochloride

Cat. No.: B1679087

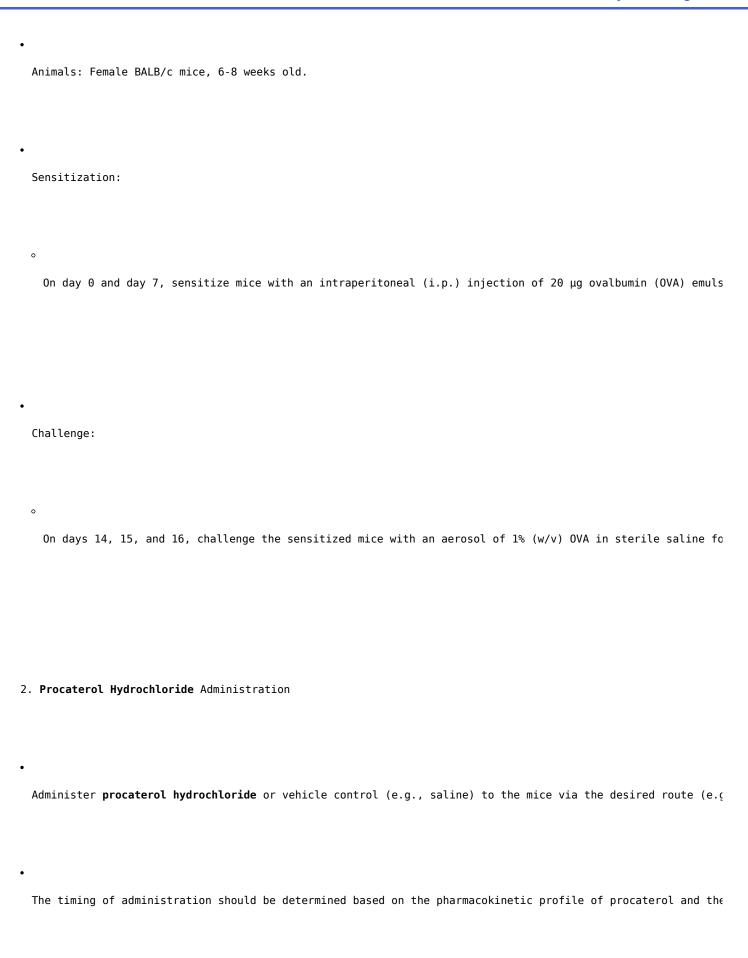
For Researchers, Scientists, and Drug Development Professionals

Introduction

 $\textbf{Procaterol hydrochloride} \ is \ a \ potent, \ selective \ \beta 2-adrenergic \ receptor \ agonist \ that \ functions \ as \ a \ bronchodilator. \ [1] \ It \ is \ utilized \ in \ the \ management$

Mechanism of Action

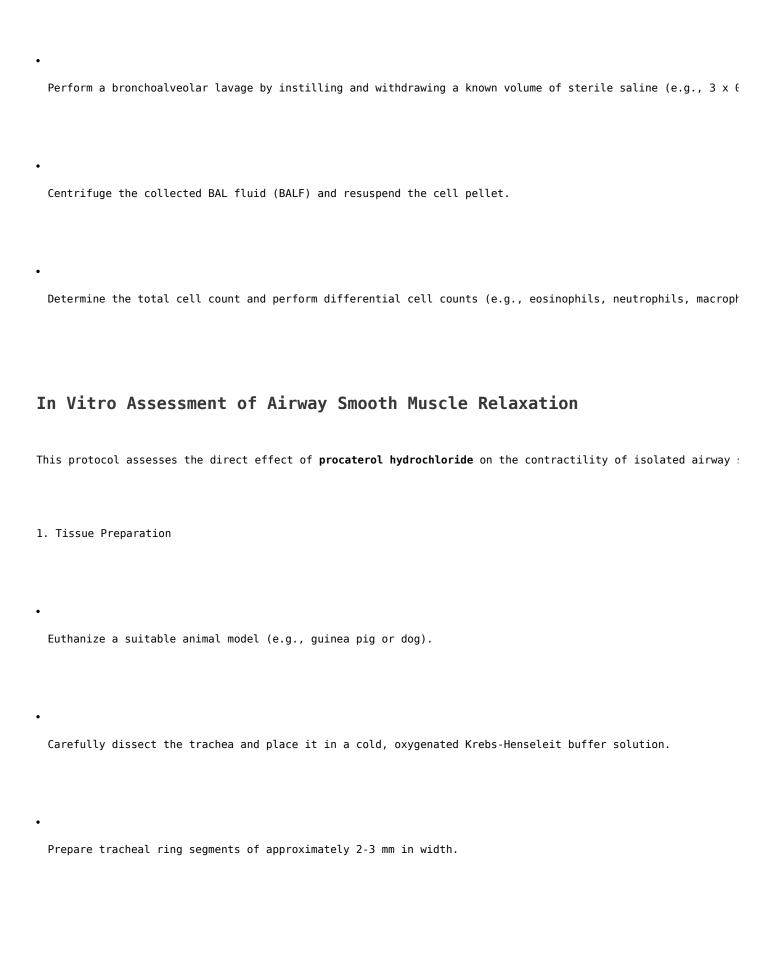
Procaterol selectively stimulates β2-adrenergic receptors located on bronchial smooth muscle.[1] This activation initiates a signaling cascade involvin


```
digraph "Procaterol Signaling Pathway" {
    graph [rankdir="LR", splines=ortho, nodesep=0.4];
    node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
    edge [arrowhead=vee, penwidth=1.5];

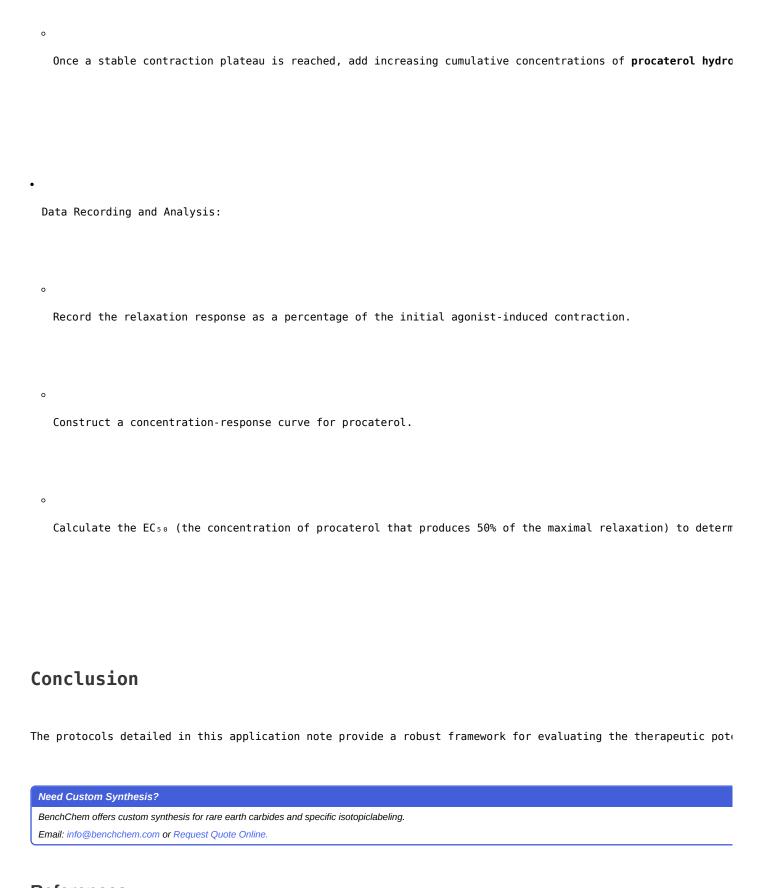
Procaterol [label="Procaterol\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Beta2AR [label="β2-Adrenergic\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"];
G_Protein [label="Gs Protein\n(α, β, γ subunits)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
AC [label="Adenylyl\nCyclase", fillcolor="#F1BBC05", fontcolor="#202124"];
ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
cAMP [label="cAMP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
PKA [label="Protein Kinase A\n(PKA)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Relaxation [label="Bronchial Smooth\nMuscle Relaxation", shape=parallelogram, fillcolor="#34A853", fontcolor=
```

```
Procaterol -> Beta2AR [label="Binds to"];
Beta2AR -> G_Protein [label="Activates"];
G_Protein -> AC [label="\alpha-subunit activates"];
ATP -> AC [style=dashed];
AC -> cAMP [label="Converts ATP to"];
cAMP -> PKA [label="Activates"];
PKA -> Relaxation [label="Leads to"];
}
```

1. Induction of Allergic Airway Inflammation (Ovalbumin Model)



3. Measurement of Airway Hyperresponsiveness (Methacholine Challenge)
• Anesthesia and Tracheostomy:
o On day 17, anesthetize the mice with an appropriate anesthetic (e.g., a mixture of ketamine and xylazine).
o Perform a tracheostomy and cannulate the trachea.
•
Mechanical Ventilation:
° Connect the mouse to a small animal ventilator.
•
Methacholine Challenge:
o After establishing a stable baseline, expose the mice to increasing concentrations of aerosolized methacho


Measurement of Lung Function:
∘ Measure airway resistance (RI) and dynamic compliance (Cdyn) using a lung function measurement system (e.
Data Analysis:
o Plot the dose-response curve for methacholine for each treatment group.
° Calculate the provocative concentration of methacholine that causes a 200% increase in airway resistance
4. Bronchoalveolar Lavage (BAL) for Inflammatory Cell Analysis
Immediately after the lung function measurements, euthanize the mice.

2. Organ Bath Setup
• Mount the tracheal rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuc
• Connect the tissues to isometric force transducers to record changes in muscle tension.
• Allow the tissues to equilibrate under a resting tension of approximately 1 g for at least 60 minutes.
3. Experimental Procedure
• Induction of Contraction:
o Induce a sustained contraction of the tracheal rings by adding a contractile agonist such as acetylcholine
• Procaterol Administration:

Check Availability & Pricing

References

• 1. Inhalation and incubation with procaterol increases diaphragm muscle contractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Check Availability & Pricing

- 2. Effects of methacholine induced bronchoconstriction and procaterol induced bronchodilation on cough receptor sensitivity to inhaled capsaicin at
- 3. Relaxing actions of procaterol, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procaterol potentiates the anti-inflammatory activity of budesonide on eosinophil adhesion to lung fibroblasts PubMed [pubmed.ncbi.nlm.nih.go
- 5. Effect of procaterol on the isolated airway smooth muscle and the release of anaphylactic chemical mediators from the isolated lung fragments -
- 6. Provocative dose of methacholine causing a 20% drop in FEV1 should be used to interpret methacholine challenge tests with modern nebulizers
- 7. Forced expiration measurements in mouse models of obstructive and restrictive lung diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose versus concentration of methacholine PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HCP Check | AZ EpiCentral Global [global.epicentralmed.com]
- 10. Effects of methacholine induced bronchoconstriction and procaterol induced bronchodilation on cough receptor sensitivity to inhaled capsaicin
- To cite this document: BenchChem. [Protocol for Assessing the Efficacy of Procaterol Hydrochloride on Airway Hyperresponsiveness]. BenchChem

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.